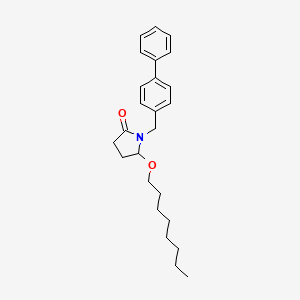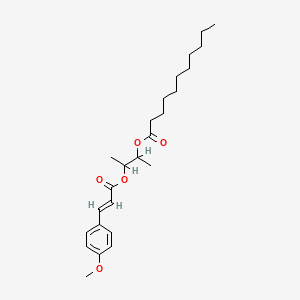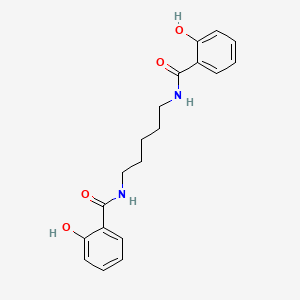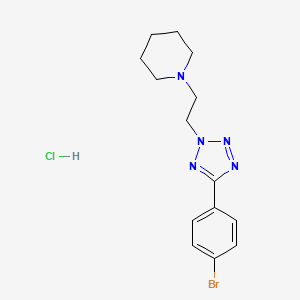
2-Benzoylmethylthioquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ベンゾイルメチルチオキノリン臭化水素酸塩は、キノリン誘導体のクラスに属する有機化合物です。それは、臭化水素酸塩の形で、キノリン環にベンゾイルメチルチオ基が結合していることを特徴としています。
準備方法
合成経路と反応条件: 2-ベンゾイルメチルチオキノリン臭化水素酸塩の合成は、通常、アルカリの存在下で、有機溶媒中、2-メルカプトキノリンを置換α-ブロモアセトフェノンでアルキル化することにより行われます 。反応条件は、多くの場合、アルキル化プロセスを促進するために水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用することを含みます。
工業的製造方法: この化合物の工業的製造は、同様の合成経路を含みますが、より大規模に行われます。このプロセスは、収率と純度を向上させるように最適化され、多くの場合、連続フロー反応器と高度な精製技術が使用され、最終製品の品質が保証されます。
化学反応の分析
反応の種類: 2-ベンゾイルメチルチオキノリン臭化水素酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、対応するチオールまたは他の還元された形態に変換することができます。
置換: ベンゾイルメチルチオ基を他の求核剤で置き換えることができる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性または酸性条件で使用できます。
生成される主な製品:
酸化: スルホキシドとスルホン。
還元: チオールと他の還元された誘導体。
置換: さまざまな置換キノリン誘導体。
4. 科学研究における用途
2-ベンゾイルメチルチオキノリン臭化水素酸塩は、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: この化合物は、抗菌および抗がん特性を含む潜在的な生物活性について研究されています。
医学: さまざまな病気における治療薬としての可能性を探求するための研究が進行中です。
工業: 特殊化学品の製造に使用され、医薬品の合成における中間体としても使用されます。
科学的研究の応用
2-Benzoylmethylthioquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
2-ベンゾイルメチルチオキノリン臭化水素酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節する可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物:
2-メルカプトキノリン: 2-ベンゾイルメチルチオキノリン臭化水素酸塩の合成における前駆体。
α-ブロモアセトフェノン: この化合物を形成するためのアルキル化プロセスで使用されます。
その他のキノリン誘導体: 類似のキノリン構造を持つが、置換基が異なる化合物。
独自性: 2-ベンゾイルメチルチオキノリン臭化水素酸塩は、ベンゾイルメチルチオ基の存在により独自であり、明確な化学的性質と潜在的な生物活性を付与します。その臭化水素酸塩の形は、溶解度と安定性を高め、さまざまな用途に適しています。
類似化合物との比較
2-Mercaptoquinoline: A precursor in the synthesis of 2-benzoylmethylthioquinoline hydrobromide.
α-Bromacetophenones: Used in the alkylation process to form the compound.
Other Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness: this compound is unique due to the presence of the benzoylmethylthio group, which imparts distinct chemical properties and potential biological activities. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
134826-62-3 |
|---|---|
分子式 |
C17H14BrNOS |
分子量 |
360.3 g/mol |
IUPAC名 |
1-phenyl-2-quinolin-2-ylsulfanylethanone;hydrobromide |
InChI |
InChI=1S/C17H13NOS.BrH/c19-16(14-7-2-1-3-8-14)12-20-17-11-10-13-6-4-5-9-15(13)18-17;/h1-11H,12H2;1H |
InChIキー |
WSQGAZCFINKEQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


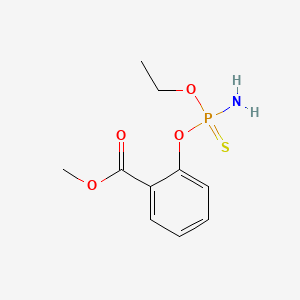






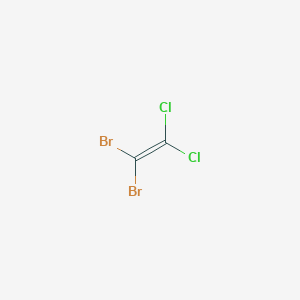

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
